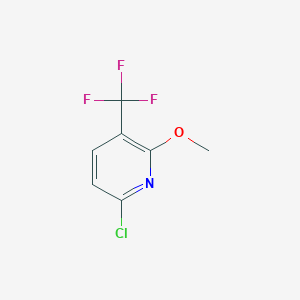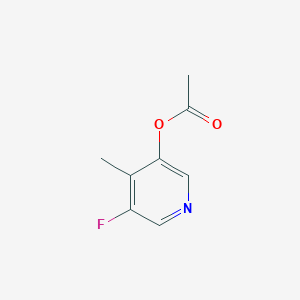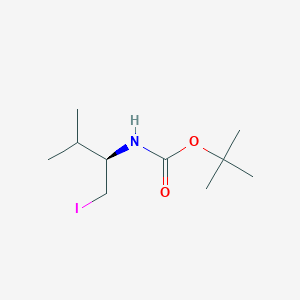
(R)-tert-Butyl (1-iodo-3-methylbutan-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-tert-Butyl (1-iodo-3-methylbutan-2-yl)carbamate is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of an iodine atom, a tert-butyl group, and a carbamate functional group. It is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl (1-iodo-3-methylbutan-2-yl)carbamate typically involves the following steps:
Starting Material: The synthesis begins with ®-3-methylbutan-2-ol.
Iodination: The hydroxyl group of ®-3-methylbutan-2-ol is converted to an iodine atom using reagents such as iodine and phosphorus trichloride.
Carbamate Formation: The iodinated intermediate is then reacted with tert-butyl isocyanate to form the final product, ®-tert-Butyl (1-iodo-3-methylbutan-2-yl)carbamate.
Industrial Production Methods
In an industrial setting, the production of ®-tert-Butyl (1-iodo-3-methylbutan-2-yl)carbamate involves large-scale reactions with optimized conditions to ensure high yield and purity. The process may include:
Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.
Purification Techniques: Such as recrystallization and chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
®-tert-Butyl (1-iodo-3-methylbutan-2-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles.
Reduction Reactions: The compound can be reduced to form different products.
Oxidation Reactions: The carbamate group can undergo oxidation under specific conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium cyanide can be used for substitution reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Major Products Formed
Substitution: Products include azides or nitriles.
Reduction: Products include alcohols or amines.
Oxidation: Products include carbonyl compounds or carboxylic acids.
Scientific Research Applications
®-tert-Butyl (1-iodo-3-methylbutan-2-yl)carbamate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for potential therapeutic applications.
Biological Studies: Used in studies involving enzyme inhibition and protein modification.
Industrial Applications: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ®-tert-Butyl (1-iodo-3-methylbutan-2-yl)carbamate involves its interaction with specific molecular targets:
Molecular Targets: Enzymes and proteins that contain nucleophilic sites.
Pathways Involved: The compound can inhibit enzyme activity by forming covalent bonds with active site residues, leading to altered protein function.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (1-iodo-3-methylbutan-2-yl)carbamate: The non-chiral version of the compound.
tert-Butyl (1-bromo-3-methylbutan-2-yl)carbamate: A similar compound with a bromine atom instead of iodine.
tert-Butyl (1-chloro-3-methylbutan-2-yl)carbamate: A similar compound with a chlorine atom instead of iodine.
Uniqueness
®-tert-Butyl (1-iodo-3-methylbutan-2-yl)carbamate is unique due to its chiral nature and the presence of an iodine atom, which can participate in specific reactions that other halogenated compounds may not undergo.
Properties
Molecular Formula |
C10H20INO2 |
|---|---|
Molecular Weight |
313.18 g/mol |
IUPAC Name |
tert-butyl N-[(2R)-1-iodo-3-methylbutan-2-yl]carbamate |
InChI |
InChI=1S/C10H20INO2/c1-7(2)8(6-11)12-9(13)14-10(3,4)5/h7-8H,6H2,1-5H3,(H,12,13)/t8-/m0/s1 |
InChI Key |
XBOPXPWVPIOUTD-QMMMGPOBSA-N |
Isomeric SMILES |
CC(C)[C@H](CI)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)C(CI)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2Z)-2-[(3,4-difluorophenyl)imino]-N-(pyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B12272941.png)
![9-Benzyl-7-oxo-9-aza-bicyclo[3.3.1]nonane-3-carboxylic acid methyl ester](/img/structure/B12272943.png)
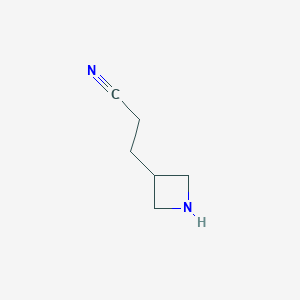
![6-chloro-2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzoxazole](/img/structure/B12272947.png)
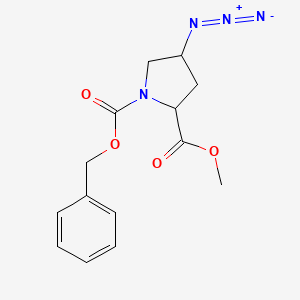
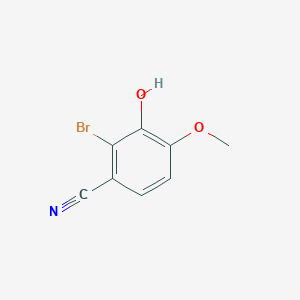
![1-(4-bromophenyl)-2-{[4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B12272962.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]quinoxalin-2-amine](/img/structure/B12272964.png)
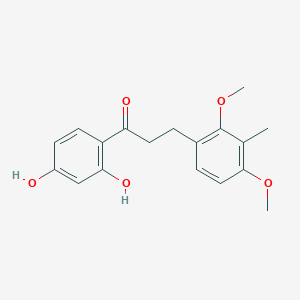

![Methyl 2-{2-[(5,7-dichloroquinazolin-4-yl)sulfanyl]acetamido}benzoate](/img/structure/B12272972.png)

